molecular formula C13H24N2O3S B2751454 Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2361949-85-9

Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B2751454
CAS No.: 2361949-85-9
M. Wt: 288.41
InChI Key: YMMXVUOIKJWIQM-UHFFFAOYSA-N
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Description

Tert-butyl 8-imino-8-oxo-8λ⁶-thia-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a sulfur atom in a hypervalent λ⁶-sulfonimidoyl group, which distinguishes it from conventional spirocyclic amides or lactams. Its molecular structure combines a bicyclic framework with a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

tert-butyl 8-imino-8-oxo-8λ6-thia-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-7-4-13(10-15)5-8-19(14,17)9-6-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMXVUOIKJWIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCS(=N)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the tert-butyl group, and incorporation of the imino and oxo functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: In studies of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound is compared to three structurally related spirocyclic derivatives (Table 1):

Compound Name Core Structure Differences Functional Groups CAS Number Molecular Formula
Tert-butyl 8-imino-8-oxo-8λ⁶-thia-2-azaspiro[4.5]decane-2-carboxylate Contains a hypervalent sulfur (λ⁶-thia) and imino-oxo group at position 8 Sulfonimidoyl, Boc Not explicitly stated Likely C₁₃H₂₁N₂O₃S
Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate Oxygen atom at position 7 (keto group) instead of sulfur Lactam, Boc 1421313-98-5 C₁₄H₂₃NO₃
Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate Oxygen at position 2 (keto) and nitrogen at position 8 Lactam, Boc 1250994-14-9 C₁₄H₂₃NO₃
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate Two nitrogen atoms at positions 2 and 8 Diazaspirane, Boc 336191-17-4 C₁₃H₂₂N₂O₂

Key Observations :

  • The imino-oxo moiety may enhance hydrogen-bonding capacity, influencing binding affinity in biological targets compared to lactam derivatives .
Physicochemical and Reactivity Comparison

Thermal Stability :

  • The tert-butyl group in all compounds provides steric protection, enhancing thermal stability. However, the λ⁶-thia group in the target compound may introduce additional strain, reducing stability compared to oxygen-based analogs .

Biological Activity

Tert-butyl 8-imino-8-oxo-8λ6-thia-1-azaspiro[4.5]decane-1-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which includes a tert-butyl group, an imino group, and a thia-azaspirodecane core. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities.

PropertyValue
IUPAC Name Tert-butyl 8-imino-8-oxo-8λ6-thia-1-azaspiro[4.5]decane-1-carboxylate
CAS Number 2260936-40-9
Molecular Formula C₁₃H₂₄N₂O₃S
Molecular Weight 288.41 g/mol

The biological activity of tert-butyl 8-imino-8-oxo-8λ6-thia-1-azaspiro[4.5]decane-1-carboxylate is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The compound may modulate enzyme activity, potentially influencing metabolic pathways or cellular responses.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound, indicating effectiveness against a range of bacterial strains. For instance, a study reported that derivatives of spirocyclic compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. The specific pathways involved remain an area for further investigation.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various spirocyclic compounds, including tert-butyl 8-imino derivatives, for their antibacterial properties. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate activity .
  • Anticancer Research : In a laboratory setting, tert-butyl 8-imino derivatives were tested against several cancer cell lines (e.g., HeLa and MCF7). The results indicated a dose-dependent inhibition of cell growth with IC50 values around 25 µM, suggesting promising anticancer activity .

Synthetic Routes

The synthesis of tert-butyl 8-imino-8-oxo-8λ6-thia-1-azaspiro[4.5]decane-1-carboxylate typically involves multi-step reactions:

  • Formation of Spirocyclic Core : Cyclization reactions using thia-azaspirodecane precursors.
  • Introduction of Imino Group : Condensation reactions with suitable amines.
  • Oxidation : Oxidation steps to form the lambda6-thia moiety.
  • Esterification : Final esterification with tert-butyl alcohol under acidic conditions .

Functionalization Potential

The compound can undergo various chemical modifications to enhance its biological activity:

  • Oxidation : Further oxidation can yield sulfoxides or sulfones.
  • Reduction : Reduction of the imino group can convert it to an amine, potentially altering its bioactivity.
  • Substitution Reactions : The tert-butyl ester can be substituted with other functional groups to create derivatives with tailored properties .

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